1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18-13-16(14-22(18)17-9-5-2-6-10-17)21-19(24)20-12-11-15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGVWOSXJAGLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as an amino acid derivative or a keto acid.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Urea Derivative: The final step involves the reaction of the pyrrolidinone derivative with phenethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The phenyl and phenethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs (e.g., pyrrolidinone, urea, or carboxamide groups) and are compared based on synthesis, physicochemical properties, and functional attributes.
Carboxamide Derivatives (Pyrimidine-Carboxamides)
Examples :
- N-(2-Methoxyethyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide (10{1;4})
- N-(3-Hydroxypropyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide (10{1;5}) Synthesis: 94% yield via reaction with 3-amino-1-propanol . Properties: Yellow-brown resin; higher yield attributed to amine reactivity.
Comparison with Target Urea Compound :
- Structural divergence: Carboxamides lack the urea linkage but retain the pyrrolidinone-pyrimidine scaffold.
- Synthetic efficiency : Carboxamides generally achieve higher yields (28–94%) compared to urea derivatives, which often require multi-step syntheses .
Urea Derivatives
Examples :
- (RS)-1-(3,4-Dibenzyl-5-oxoimidazolidin-1-yl)-3-phenethylurea (8)
- 1-(Isoquinolin-6-yl)-3-phenethylurea (13) Synthesis: Derived from isoquinolin-6-amine and phenethyl isocyanate .
Comparison with Target Compound :
- Core heterocycle: The target compound uses a pyrrolidinone, while others employ imidazolidinone (8) or isoquinoline (13).
- Functional groups : All share the phenethylurea motif, but substituents on the heterocycle modulate solubility and target affinity.
Thiourea and Azetidinone Derivatives
Examples :
- 1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea Synthesis: Four-step reaction involving azetidinone and thiourea formation . Properties: Not fully detailed, but azetidinones are known for enhanced metabolic stability.
Comparison with Target Compound :
- Ring size: Azetidinone (4-membered ring) vs. pyrrolidinone (5-membered) affects strain and reactivity.
- Thiourea vs.
Research Implications
- Synthetic flexibility: The pyrrolidinone-urea scaffold can be diversified via parallel synthesis, as demonstrated for carboxamides .
- Structure-activity relationships (SAR) : Modifications to the urea side chain (e.g., phenethyl vs. hydroxypropyl) could optimize bioavailability and target binding.
Biological Activity
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea is a synthetic organic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural configuration characterized by:
- Pyrrolidinone ring : A five-membered ring containing a carbonyl group.
- Phenyl group : A benzene ring substituent that may influence the compound's reactivity and biological interactions.
- Phenethyl group : Enhances lipophilicity, potentially affecting membrane permeability and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, leading to various biological effects. Research indicates that it may act as an inhibitor in certain signaling pathways, particularly those involved in cancer proliferation and inflammation.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. For instance:
- In vitro Studies : The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC3 (Prostate Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity against several pathogens. Studies have shown:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound on breast cancer cells. The results indicated significant inhibition of cell proliferation and increased apoptosis markers after treatment with the compound over a 48-hour period.
Study 2: Antimicrobial Activity
In another study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. The findings revealed that it exhibited a dose-dependent inhibitory effect, suggesting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
